![molecular formula C7H6N2OS B15225862 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
8-Amino-5H-thiazolo[3,2-a]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazolo[3,2-a]pyridine scaffold is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one can be achieved through various synthetic routes. One common method involves the use of a five-component cascade reaction based on nitroketene N,S-acetal. This method utilizes cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions . The reaction involves multiple steps, including N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization sequences .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Amino-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced thiazolo[3,2-a]pyridine derivatives.
Scientific Research Applications
8-Amino-5H-thiazolo[3,2-a]pyridin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or proteins involved in bacterial or fungal cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with cell division or induce apoptosis through the inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine-2(3H)-one: Another thiazolopyridine derivative with notable biological activities.
Thiazolo[3,2-a]pyrimidine derivatives: Compounds with similar structural features and biological properties.
Uniqueness
8-Amino-5H-thiazolo[3,2-a]pyridin-5-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical reactivity and biological activity compared to other thiazolopyridine derivatives .
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
8-amino-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H6N2OS/c8-5-1-2-6(10)9-3-4-11-7(5)9/h1-4H,8H2 |
InChI Key |
RNIICPVQGIIVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=CSC2=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


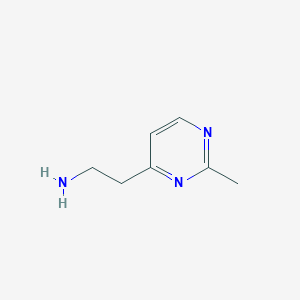
![3-Methyl-3-azabicyclo[3.3.1]nonane](/img/structure/B15225795.png)
![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
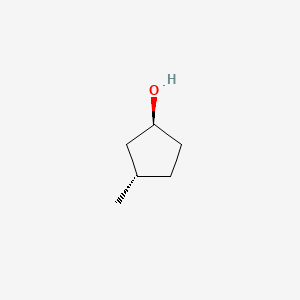
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
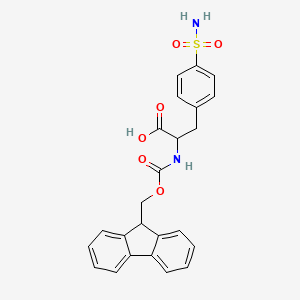
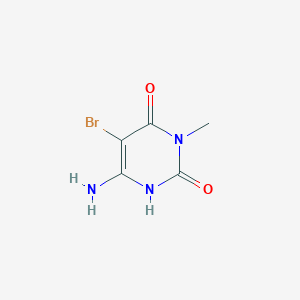


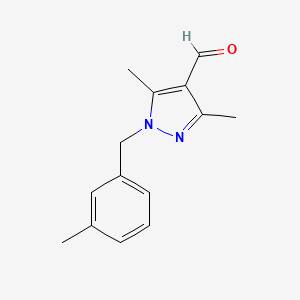
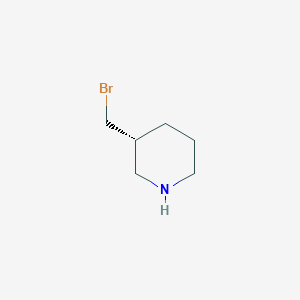
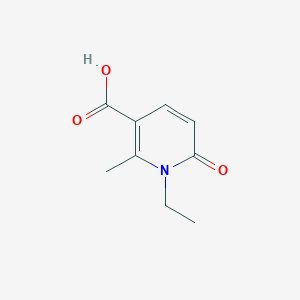
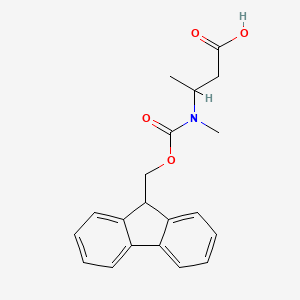
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)
